(R)-Isoxazolidin-4-ol hydrochloride

Catalog No.
S895133
CAS No.
338464-48-5
M.F
C3H8ClNO2
M. Wt
125.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Isoxazolidin-4-ol hydrochloride

CAS Number

338464-48-5

Product Name

(R)-Isoxazolidin-4-ol hydrochloride

IUPAC Name

(4R)-1,2-oxazolidin-4-ol;hydrochloride

Molecular Formula

C3H8ClNO2

Molecular Weight

125.55 g/mol

InChI

InChI=1S/C3H7NO2.ClH/c5-3-1-4-6-2-3;/h3-5H,1-2H2;1H/t3-;/m1./s1

InChI Key

LLCWGQYEQKYRDO-AENDTGMFSA-N

SMILES

C1C(CON1)O.Cl

Canonical SMILES

C1C(CON1)O.Cl

Isomeric SMILES

C1[C@H](CON1)O.Cl

(R)-Isoxazolidin-4-ol hydrochloride is a chemical compound with the molecular formula C₃H₈ClNO₂ and a molecular weight of 125.55 g/mol. It is classified as a hydrochloride salt of (R)-isoxazolidin-4-ol, which features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The compound is typically presented as a solid and is soluble in water, indicating its potential utility in various biological and chemical applications .

The mechanism of action of (R)-Isoxazolidin-4-ol hydrochloride remains unknown. There is no scientific literature available that explores its potential biological activity or interaction with other molecules [, ].

Typical of isoxazolidine derivatives. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Dehydration Reactions: Under acidic conditions, (R)-isoxazolidin-4-ol can undergo dehydration to form corresponding alkenes.
  • Formation of Derivatives: The compound can be transformed into esters or ethers through reaction with carboxylic acids or alcohols, respectively.

These reactions highlight the versatility of (R)-isoxazolidin-4-ol hydrochloride in synthetic organic chemistry.

(R)-Isoxazolidin-4-ol hydrochloride exhibits notable biological activity. It has been studied for its potential as an inhibitor of certain enzymes and receptors, contributing to its pharmacological interest. Specifically, it has been shown to interact with various biological targets, which may lead to therapeutic applications in treating diseases related to these targets .

Additionally, the compound's safety profile indicates that it is harmful if swallowed and may cause skin irritation, necessitating careful handling in laboratory settings .

Several synthetic routes have been developed to produce (R)-isoxazolidin-4-ol hydrochloride:

  • Cyclization of Amino Acids: One approach involves the cyclization of amino acids with aldehydes or ketones under acidic conditions.
  • Reduction Reactions: Starting from corresponding oximes or nitriles, reduction reactions can yield the desired isoxazolidine structure.
  • Enzymatic Synthesis: Biocatalysis using specific enzymes may also be employed for the asymmetric synthesis of (R)-isoxazolidin-4-ol, enhancing yield and selectivity .

(R)-Isoxazolidin-4-ol hydrochloride finds applications in various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
  • Chemical Research: The compound serves as an intermediate in the synthesis of other chemical entities.
  • Agricultural Chemistry: Potential uses in developing agrochemicals due to its bioactive properties.

Interaction studies have shown that (R)-isoxazolidin-4-ol hydrochloride can modulate enzyme activity and receptor binding. These interactions are critical for understanding its mechanism of action and potential therapeutic uses. For instance, studies indicate that it may inhibit certain cytochrome P450 enzymes, affecting drug metabolism and clearance .

Several compounds share structural similarities with (R)-isoxazolidin-4-ol hydrochloride. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
(S)-Isoxazolidin-4-olEnantiomerOpposite stereochemistry affects biological activity
2-AminoethanolSimple amineLacks cyclic structure; different reactivity
3-HydroxyprolineAmino acid derivativeContains a hydroxyl group but lacks nitrogen ring
5-HydroxyisoxazoleHeterocyclic compoundDifferent ring structure; distinct reactivity

(R)-Isoxazolidin-4-ol hydrochloride is unique due to its specific stereochemistry and cyclic structure, which contribute to its distinct biological activities compared to these similar compounds.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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